2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique structure and properties It features a benzylidene group attached to an indene-dione core, with four methyl groups on the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 2,3,4,5-tetramethylbenzaldehyde with 1H-indene-1,3(2H)-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as column chromatography and crystallization, are employed to obtain high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzylidene or indene-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
- This compound derivatives
- Other benzylidene-indene-dione compounds
Uniqueness
This compound is unique due to its specific substitution pattern on the benzylidene ring and the presence of the indene-dione core. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62971-93-1 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[(2,3,4,5-tetramethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H18O2/c1-11-9-15(14(4)13(3)12(11)2)10-18-19(21)16-7-5-6-8-17(16)20(18)22/h5-10H,1-4H3 |
InChI Key |
ZOADEGWIGWOJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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